molecular formula C10H7NO3 B182772 2-oxo-2H-chromene-3-carboxamide CAS No. 1846-78-2

2-oxo-2H-chromene-3-carboxamide

Cat. No.: B182772
CAS No.: 1846-78-2
M. Wt: 189.17 g/mol
InChI Key: XMQOBGDXGQSRID-UHFFFAOYSA-N
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Description

2-oxo-2H-chromene-3-carboxamide is a chemical compound belonging to the class of benzopyran derivatives. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its unique structure makes it a valuable subject of study in various scientific fields.

Scientific Research Applications

2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It exhibits significant biological activities, making it a subject of study for drug development.

    Medicine: Its anti-inflammatory, antioxidant, and anticancer properties are being explored for therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromene-3-carboxamide typically involves the reaction of salicylaldehyde with alkyl cyanoacetates . This reaction forms a stable bicyclic compound, which can undergo further reactions to yield the desired product. The reaction conditions often include the use of ammonia or ammonium acetate as catalysts .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex benzopyran derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

2-oxo-2H-chromene-3-carboxamide can be compared with other benzopyran derivatives, such as:

    N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives: These compounds exhibit similar biological activities but differ in their specific substituents and resulting properties.

    2-Oxo-3-phenyl-2H-1-benzopyran-7-carboxamide: This compound has similar applications but differs in its molecular structure and specific biological activities.

The uniqueness of this compound lies in its specific combination of biological activities and its potential for further functionalization, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQOBGDXGQSRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171595
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-78-2
Record name 2-Oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of 2-oxo-2H-chromene-3-carboxamide?

A1: The molecular formula is C9H7NO3, and the molecular weight is 177.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Researchers often employ FT-IR, 1H-NMR, and 13C-NMR spectroscopy to elucidate the structure of this compound derivatives [, , , ]. Additionally, mass spectrometry is frequently used to confirm the molecular weight and analyze fragmentation patterns [, ].

Q3: What is a simple and eco-friendly approach for synthesizing 2-oxo-2H-chromene-3-carboxamides?

A3: A highly efficient method involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate at room temperature [, ]. This approach offers excellent yields and high atom economy.

Q4: Can sonochemistry be used to synthesize this compound derivatives?

A4: Yes, sonochemistry has been successfully employed for the eco-friendly and highly efficient multigram synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, a valuable intermediate in organic synthesis [, ].

Q5: How do zinc enolates react with 2-oxo-2H-chromene-3-carboxamides?

A5: Zinc enolates, derived from various reagents like 1-aryl-2,2-dibromoalkanones or dialkyl 2,2-dibromomalonates, can react with 2-oxochromene-3-carboxamides to yield cyclopropane derivatives. These reactions have been explored with both N-substituted 2-oxochromene-3-carboxamides and their 6-bromo counterparts [, , , , , , ].

Q6: Can this compound be used to create heterocyclic systems?

A6: Yes. Reacting this compound with carbon disulfide produces 1-mercaptopyrrolo[3,4-c]chromene-3,4-dione. This compound acts as a building block for various azole systems through cyclocondensation reactions, expanding the potential applications of this coumarin derivative [].

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: Research indicates promising activities for this class of compounds, including:

  • Antimicrobial Agents: Several synthesized derivatives demonstrated potent antimicrobial activity against various bacterial and fungal strains [].
  • Anti-Helicobacter pylori Agents: Research suggests potential for selective activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer [].
  • Aromatase Inhibitors: Certain derivatives, particularly amide coumarins, have shown promising aromatase inhibitory activity in vitro, comparable to the first-generation inhibitor aminoglutethimide []. This activity makes them potential candidates for treating hormone-dependent diseases like breast cancer.
  • Cholinesterase Inhibitors: Coumarin-3-carboxamide-N-morpholine hybrids have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting their potential as anti-Alzheimer's agents [].
  • Anti-inflammatory Agents: Studies have explored the anti-inflammatory activity of this compound derivatives, particularly those substituted with thiazolidinones, using models like hind paw edema in rodents [, ].

Q8: How does the structure of this compound derivatives impact their aromatase inhibitory activity?

A8: Substitutions on the amide group significantly influence the aromatase inhibitory activity. Researchers propose that the substituent structure affects the compound's orientation within the aromatase enzyme's active site, leading to variations in inhibitory potency [].

Q9: Has this compound been investigated for its potential in treating multidrug-resistant cancer?

A9: Yes, a study explored the cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells. The research indicated that the compound induced cell death through the activation of the PERK/eIF2α/ATF4 pathway [].

Q10: How do coumarin derivatives interact with cucurbit[7]uril (CB7)?

A10: Studies using 7-(diethylamino)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide (1) revealed a bathochromic shift in the absorption spectrum and significant fluorescence enhancement upon CB7 complexation. This interaction suggests the formation of inclusion complexes where the coumarin derivative resides within the CB7 cavity [].

Q11: Can this compound derivatives be used for metal ion detection?

A11: Yes, certain derivatives show potential as fluorescent chemosensors. For instance, 7-diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide exhibits selective fluorescence quenching in the presence of copper ions (Cu2+), even at very low concentrations, highlighting its potential for sensitive Cu2+ detection [].

Q12: Can this compound derivatives be used in materials for environmental remediation?

A12: Yes, researchers have successfully loaded chitosan nanoparticles with N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide. This nanocomposite material demonstrated promising results for the simultaneous removal of anionic dyes (like Direct Red 31) and cationic trace metals (like Pb2+) from contaminated water [].

Q13: Can this compound act as a ligand in metal complexes?

A13: Yes, it can act as a bidentate ligand through its two oxygen atoms (O,O). Studies have reported the synthesis and characterization of nickel(II) complexes with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide. These complexes, characterized using elemental analysis, IR spectroscopy, and ESI-mass spectrometry, exhibited a 1:2 (metal:ligand) stoichiometry [].

Q14: Have computational methods been used to study this compound derivatives?

A14: Yes, computational chemistry techniques like molecular modeling and docking studies have provided valuable insights into the binding interactions and structure-activity relationships of these compounds. For instance, docking studies of coumarin-3-carboxamide-N-morpholine hybrids with cholinesterase enzymes helped elucidate their binding modes and inhibitory potential [].

Q15: How do structural modifications of this compound derivatives affect their properties?

A15: Modifications to the core structure, such as introducing substituents on the aromatic ring or modifying the carboxamide moiety, can significantly alter the compound's electronic properties, lipophilicity, and steric hindrance, ultimately influencing its biological activity, metal-binding affinity, and other physicochemical properties [, , , , ].

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